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Compound of Interest

Compound Name: USP7-797

Cat. No.: B10856675 Get Quote

These application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals on the utilization of USP7-797, a potent and selective inhibitor of

Ubiquitin-specific protease 7 (USP7), in various in vitro assays. This document details the

effective concentrations of USP7-797, provides step-by-step experimental protocols, and

visualizes key signaling pathways and workflows.

Introduction
Ubiquitin-specific protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific

protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a pivotal role in regulating

the stability of numerous proteins involved in critical cellular processes. Dysregulation of USP7

has been implicated in the pathogenesis of various diseases, including cancer, making it a

compelling therapeutic target. USP7-797 is an orally bioavailable and selective inhibitor of

USP7 that has demonstrated anti-tumor activity in preclinical models. It primarily exerts its

effects by modulating the stability of key proteins in the p53-MDM2 pathway.[1]

Data Presentation: Effective Concentrations of
USP7-797
The effective concentration of USP7-797 varies depending on the assay format and the cell

type being investigated. Below is a summary of reported values.
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Assay Type Parameter Value
Cell
Line/Condition
s

Reference

Biochemical

Assay
IC50 0.5 nM

Purified USP7

enzyme
[1]

IC50 0.44 nM
Purified USP7

enzyme
[2]

Cell Viability

Assay
CC50 0.1 µM

MM.IS (p53 wild-

type)
[1]

CC50 0.2 µM
M07e (p53 wild-

type)
[1]

CC50 0.2 µM
OCI-AML5 (p53

wild-type)
[1]

CC50 0.4 µM
MOLM13 (p53

wild-type)
[1]

CC50 0.2 µM
SK-N-DZ (p53-

mutant)
[1]

CC50 0.2 µM
LA-N-2 (p53-

mutant)
[1]

CC50 0.5 µM
H526 (p53-

mutant)
[1]

CC50 0.5 µM
NB-1 (p53 wild-

type)
[1]

CC50 0.6 µM
CHP-134 (p53

wild-type)
[1]

CC50 1.9 µM
SH-SY5Y (p53

wild-type)
[1]
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USP7 plays a crucial role in the regulation of the p53 tumor suppressor protein through its

interaction with MDM2, an E3 ubiquitin ligase. USP7 deubiquitinates and stabilizes MDM2,

which in turn targets p53 for proteasomal degradation. Inhibition of USP7 by USP7-797 leads

to the destabilization of MDM2, resulting in the accumulation and activation of p53, which can

then induce cell cycle arrest and apoptosis in cancer cells.
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USP7-MDM2-p53 Signaling Pathway

Experimental Protocols
Herein are detailed protocols for key in vitro experiments to assess the efficacy and mechanism

of action of USP7-797.

Experimental Workflow Overview
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General Experimental Workflow

Protocol 1: In Vitro USP7 Enzymatic Assay
This assay determines the direct inhibitory effect of USP7-797 on the enzymatic activity of

purified USP7.

Materials:

Recombinant human USP7 enzyme

Fluorogenic substrate (e.g., Ubiquitin-AMC or Ubiquitin-Rhodamine 110)

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT

USP7-797

DMSO
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384-well black plates

Fluorescence plate reader

Procedure:

Compound Preparation: Prepare a serial dilution of USP7-797 in DMSO.

Enzyme and Inhibitor Pre-incubation:

In a 384-well plate, add the assay buffer.

Add the USP7 enzyme to a final concentration of approximately 5 nM.[3]

Add the diluted USP7-797 or DMSO (vehicle control).

Incubate for 30-60 minutes at room temperature to allow for inhibitor binding.

Reaction Initiation: Add the fluorogenic substrate to a final concentration of 500 nM.[3]

Measurement: Immediately measure the increase in fluorescence over time using a plate

reader (e.g., Excitation/Emission at 350/460 nm for Ub-AMC).

Data Analysis:

Calculate the rate of reaction for each well.

Normalize the rates to the vehicle control (100% activity) and no-enzyme control (0%

activity).

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the

data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTS Assay)
This protocol measures the effect of USP7-797 on the proliferation and viability of cancer cells.

Materials:
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Cancer cell line of interest

Complete cell culture medium

USP7-797

DMSO

96-well clear tissue culture plates

MTS reagent

Absorbance plate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow

them to adhere overnight.

Compound Treatment:

Prepare serial dilutions of USP7-797 in complete cell culture medium.

Remove the old medium from the cells and replace it with the medium containing different

concentrations of USP7-797 or vehicle control (DMSO). The final DMSO concentration

should be below 0.5%.

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

MTS Assay:

Add MTS reagent to each well according to the manufacturer's instructions.

Incubate the plate for 1-4 hours at 37°C.

Measurement: Measure the absorbance at 490 nm using a plate reader.

Data Analysis:
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Subtract the background absorbance (media-only wells).

Normalize the absorbance values of treated wells to the vehicle control wells (set as 100%

viability).

Plot the percent viability against the logarithm of the inhibitor concentration to determine

the CC50 value.

Protocol 3: In Vitro Ubiquitination and Deubiquitination
Assay
This assay assesses the effect of USP7-797 on the ubiquitination status of a target protein,

such as MDM2, by first ubiquitinating the protein and then treating it with USP7 in the presence

or absence of the inhibitor.

Materials:

E1 activating enzyme

E2 conjugating enzyme (e.g., UBE2D2)

E3 ligase (e.g., MDM2 for auto-ubiquitination)

Ubiquitin

ATP

Substrate protein (if not using auto-ubiquitinating E3)

Recombinant USP7

USP7-797

Ubiquitination Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 100 mM NaCl, 1 mM DTT

SDS-PAGE and Western blot reagents

Antibodies: anti-ubiquitin, anti-MDM2
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Procedure:

Ubiquitination Reaction:

In a microcentrifuge tube, combine the ubiquitination buffer, E1 enzyme, E2 enzyme, E3

ligase (MDM2), ubiquitin, and ATP.

Incubate the reaction at 37°C for 1-2 hours to allow for the ubiquitination of MDM2.

Deubiquitination Reaction:

To the ubiquitination reaction mixture, add recombinant USP7.

In parallel reactions, add serial dilutions of USP7-797 or DMSO (vehicle control).

Incubate at 37°C for 30-60 minutes.

Analysis:

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Perform a Western blot using an anti-ubiquitin antibody to visualize the polyubiquitin

chains on MDM2. A decrease in the high-molecular-weight smear indicates

deubiquitination. An anti-MDM2 antibody can be used to visualize the shift in molecular

weight.

Data Interpretation: Inhibition of USP7 by USP7-797 will result in the maintenance of the

polyubiquitinated state of MDM2, appearing as a high-molecular-weight smear, compared to

the control where USP7 removes the ubiquitin chains.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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